

Initial Toxicity Screening of the DVD-445 Compound

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Compound of Interest

Compound Name: DVD-445

Cat. No.: B8107553

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An In-depth Technical Guide

This document outlines the foundational toxicity assessment of the novel compound **DVD-445**. The following sections detail the in vitro and in vivo studies conducted to establish a preliminary safety profile, a critical step in the early-stage drug development process.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Executive Summary

A series of in vitro and in vivo studies were performed to evaluate the initial toxicity of compound **DVD-445**. In vitro assessments included cytotoxicity, mutagenicity, and cardiac safety evaluations. In vivo acute oral toxicity was assessed in a rodent model. **DVD-445** exhibited dose-dependent cytotoxicity in hepatic and renal cell lines. No mutagenic potential was identified in the Ames assay. A moderate inhibition of the hERG channel was observed, warranting further investigation. The acute oral toxicity study in rats established a preliminary safety classification.

In Vitro Toxicity Assessment

The cytotoxic potential of **DVD-445** was evaluated using two common colorimetric assays: the MTT and Neutral Red uptake assays.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) These tests measure cell viability and metabolic activity, respectively, in response to the compound.[\[6\]](#)[\[9\]](#)

Table 1: Cytotoxicity of **DVD-445** in Human Cell Lines (IC50 in μM)

Cell Line	Assay Type	24-hour Exposure	48-hour Exposure
HepG2 (Liver)	MTT	78.5	55.2
Neutral Red	82.1	59.8	
HEK293 (Kidney)	MTT	95.3	68.7
Neutral Red	101.2	72.4	

To assess the mutagenic potential of **DVD-445**, the bacterial reverse mutation assay, commonly known as the Ames test, was conducted.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This assay uses strains of *Salmonella typhimurium* with mutations in the histidine operon, rendering them unable to synthesize histidine.[\[10\]](#)[\[11\]](#)[\[13\]](#) Mutagenicity is indicated by a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[\[10\]](#)[\[11\]](#)[\[13\]](#)

Table 2: Ames Test Results for **DVD-445**

Strain	Metabolic Activation (S9)	Result
TA98	Without	Negative
With	Negative	
TA100	Without	Negative
With	Negative	
TA1535	Without	Negative
With	Negative	
TA1537	Without	Negative
With	Negative	

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias.[\[14\]](#)[\[15\]](#)[\[16\]](#) The effect of **DVD-445** on the hERG channel was assessed using an automated patch-clamp electrophysiology system.[\[16\]](#)

Table 3: hERG Channel Inhibition by **DVD-445**

Compound	IC50 (µM)
DVD-445	25.8
E-4031 (Positive Control)	0.01

In Vivo Acute Oral Toxicity

An acute oral toxicity study was performed in female rats following the OECD 420 Fixed Dose Procedure.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) This method aims to determine a substance's hazard classification with fewer animals and reduced suffering compared to traditional lethality tests.[\[17\]](#)[\[21\]](#)

Table 4: Acute Oral Toxicity of **DVD-445** (OECD 420)

Starting Dose (mg/kg)	Outcome	GHS Classification
300	No evident toxicity or mortality	Category 5 or Unclassified
2000	Evident toxicity in ≥1 animal, no mortality	Category 5

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Experimental Protocols

MTT Cytotoxicity Assay

- Cell Plating: HepG2 and HEK293 cells were seeded in 96-well plates at a density of 1×10^5 cells/well and incubated for 24 hours.[\[6\]](#)
- Compound Exposure: Cells were treated with various concentrations of **DVD-445** for 24 and 48 hours.
- MTT Addition: After incubation, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT and incubated for another 4 hours.

- **Formazan Solubilization:** The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance was measured at 570 nm using a microplate reader.

Neutral Red Uptake Assay

- **Cell Plating and Treatment:** Cells were plated and treated with **DVD-445** as described for the MTT assay.
- **Neutral Red Incubation:** After the treatment period, the medium was replaced with a medium containing 50 µg/mL of Neutral Red and incubated for 3 hours.
- **Dye Extraction:** The cells were washed, and the incorporated dye was extracted using a destain solution (50% ethanol, 1% acetic acid).
- **Absorbance Reading:** The absorbance was measured at 540 nm.

Ames Test (Plate Incorporation Method)

- **Preparation:** The test was performed with and without a metabolic activation system (S9 fraction from rat liver).[\[10\]](#)
- **Exposure:** 100 µL of the appropriate *S. typhimurium* strain, 100 µL of **DVD-445** at various concentrations, and 500 µL of phosphate buffer or S9 mix were combined.[\[10\]](#)
- **Plating:** The mixture was added to 2 mL of molten top agar and poured onto minimal glucose agar plates.[\[10\]](#)
- **Incubation:** Plates were incubated at 37°C for 48 hours.[\[10\]](#)
- **Colony Counting:** The number of revertant colonies was counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

hERG Patch-Clamp Assay

- **Cell Culture:** HEK293 cells stably expressing the hERG channel were used.

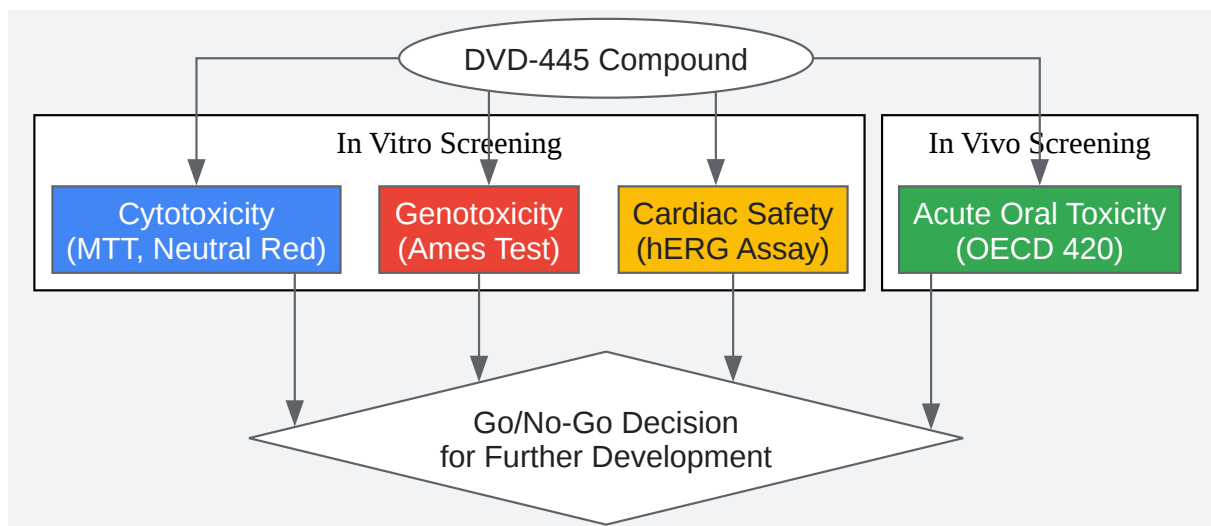
- Electrophysiology: Whole-cell patch-clamp recordings were performed.[14]
- Voltage Protocol: Cells were held at a membrane potential of -80 mV. A depolarizing pulse to +20 mV was applied to activate the hERG channels, followed by a repolarizing pulse to -50 mV to measure the tail current.[14]
- Compound Application: **DVD-445** was perfused at increasing concentrations, and the steady-state inhibition of the hERG tail current was recorded.[14]

Acute Oral Toxicity (OECD 420)

- Animal Model: Female Wistar rats were used.
- Sighting Study: A single animal was dosed at a starting dose of 300 mg/kg to determine the dose for the main study.[17][20]
- Main Study: A group of five animals was dosed with the selected starting dose.[18]
- Observations: Animals were observed for mortality and clinical signs of toxicity for 14 days. [17][20] Body weight was recorded weekly.
- Endpoint: The study endpoint is the observation of evident toxicity or mortality, which informs the GHS classification.[17][21]

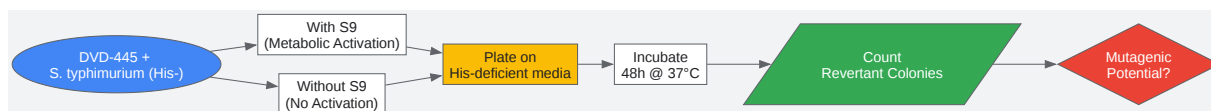
Visualizations

Diagrams of Workflows and Pathways



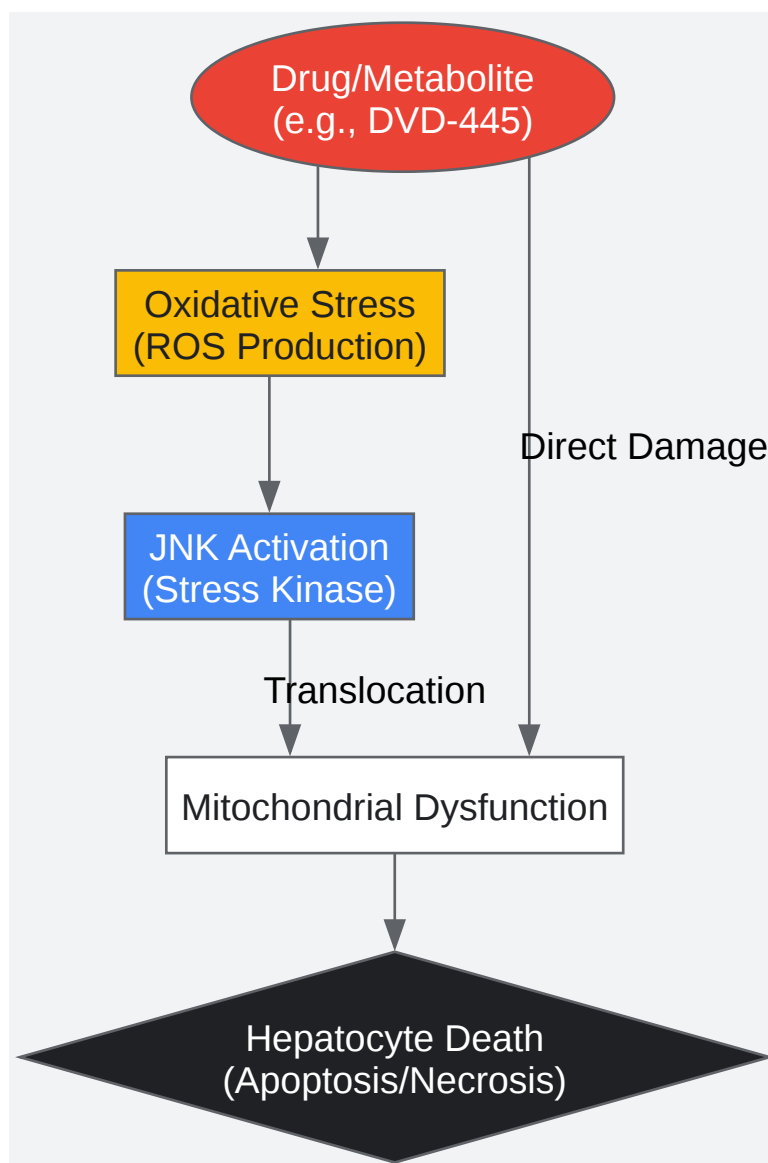
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Caption: High-level workflow for the initial toxicity screening of **DVD-445**.



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Caption: Workflow of the Ames test for mutagenicity assessment.



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Caption: Simplified signaling pathway in drug-induced liver injury (DILI).[22][23][24][25][26]

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